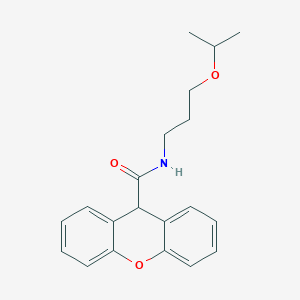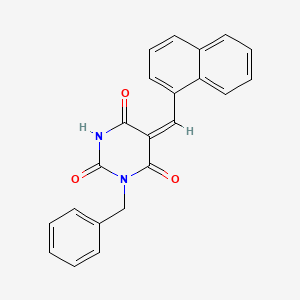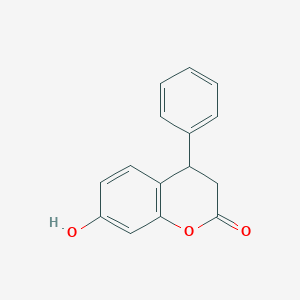
N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of xanthene derivatives often involves nucleophilic substitution reactions, as demonstrated by the preparation of new aromatic dicarboxylic acids and polyamides containing xanthene units. These syntheses typically utilize starting materials such as xanthydrol or xanthene-based compounds, reacting them with various chemicals to introduce specific functional groups or to create polymers with desired properties (Guo et al., 2015).
Molecular Structure Analysis
Xanthenes, including N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide, often feature complex molecular structures with multiple functional groups. These structures can be tailored through specific reactions, such as the two-carbon homologation technique, to introduce carboxaldehyde groups at the 9H-position of xanthene, enabling further chemical modifications and enhancing the molecule's reactivity (Prashad, Lu, & Repic, 2004).
Chemical Reactions and Properties
Chemical reactions involving xanthene derivatives are diverse and can lead to the formation of a variety of functional materials. For instance, the nucleophilic fluorodisplacement reaction is used to synthesize bis(ether-carboxylic acid) compounds, which are then polycondensed with aromatic diamines to form polyamides with xanthene groups. These reactions highlight the reactivity of the xanthene core and its ability to participate in the formation of high-performance polymers (Jiang et al., 2010).
Physical Properties Analysis
Xanthene-based polyamides and polymers exhibit remarkable physical properties, such as high glass transition temperatures, excellent thermal stability, and good mechanical strength. These materials are also noted for their solubility in polar aprotic solvents and the ability to form transparent, flexible films. The physical properties of these polymers make them suitable for various applications in materials science and engineering (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(3-isopropoxypropyl)-9H-xanthene-9-carboxamide and related xanthene derivatives are influenced by their functional groups and molecular structure. These compounds are involved in various chemical reactions, such as homologation, carboxylation, and polycondensation, leading to the synthesis of novel materials with potential applications in diverse fields. The ability to manipulate the chemical structure of xanthene compounds allows for the design of molecules with specific reactivities and functionalities (Prashad, Lu, & Repic, 2004).
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i, thereby disrupting the energy production in cells .
Biochemical Pathways
Based on its potential mode of action, it could be involved in the disruption of mitochondrial respiration, leading to downstream effects on cellular metabolism .
Result of Action
Based on its potential mode of action, it could lead to energy depletion in cells, affecting their survival and function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)23-13-7-12-21-20(22)19-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)19/h3-6,8-11,14,19H,7,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOHEQMACMEQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)




![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)